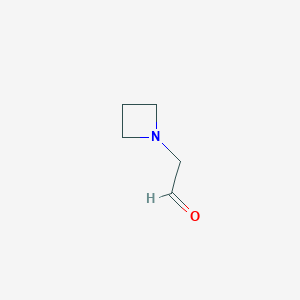
2-(Azetidin-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)acetaldehyde is a chemical compound that features a four-membered azetidine ring attached to an acetaldehyde group. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the azetidine ring in this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by light and involves the formation of a four-membered ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often involves the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed as a green and practical method .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-1-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted azetidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-1-yl)acetaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The azetidine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is crucial for its biological activities, such as inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
Oxetane: Another four-membered ring compound, but with an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-1-yl)acetaldehyde is unique due to its combination of the azetidine ring and the aldehyde group, which imparts distinct reactivity and potential biological activities. Unlike 2-azetidinone, which is primarily known for its antibiotic properties, this compound has broader applications in both chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2-(azetidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C5H9NO/c7-5-4-6-2-1-3-6/h5H,1-4H2 |
InChI-Schlüssel |
CSPKZEDYCVJDOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)

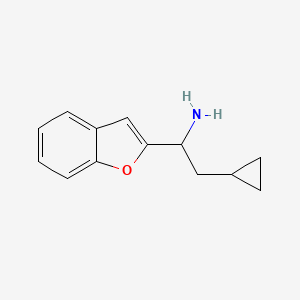
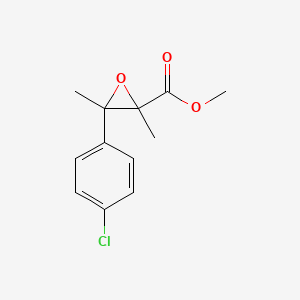
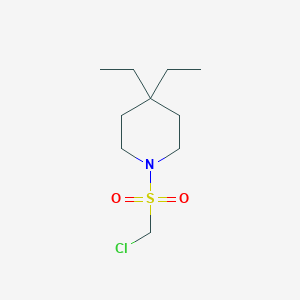

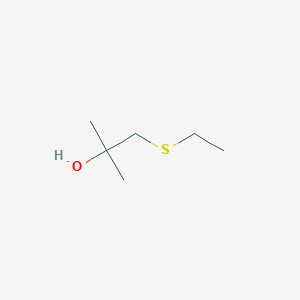
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
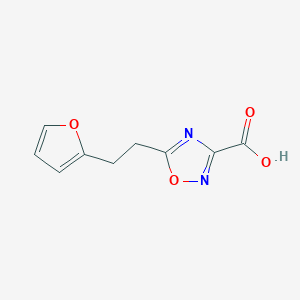
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
